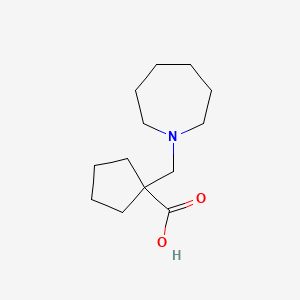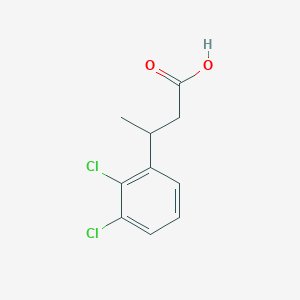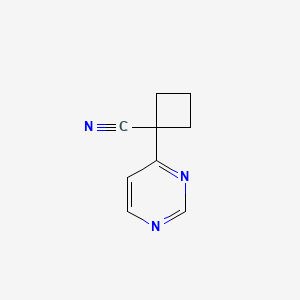
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring attached to a cyclopentane ring, with a carboxylic acid functional group. Its molecular formula is C13H23NO2, and it is often studied for its potential therapeutic and industrial applications .
Méthodes De Préparation
The synthesis of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable linear precursor.
Attachment to Cyclopentane: The azepane ring is then attached to a cyclopentane ring through a series of reactions, often involving nucleophilic substitution or addition reactions.
Introduction of the Carboxylic Acid Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .
Analyse Des Réactions Chimiques
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Piperidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-ylmethyl)cyclopentane-1-carboxylic acid: Contains a morpholine ring, offering different chemical properties.
1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid: Features a pyrrolidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO2/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14/h1-11H2,(H,15,16) |
Clé InChI |
SCFDXNHTQVOAAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















